molecular formula C16H32O2 B1458946 Hexadecanoic-3,3-D2 acid CAS No. 83293-32-7

Hexadecanoic-3,3-D2 acid

Cat. No. B1458946
CAS RN: 83293-32-7
M. Wt: 258.44 g/mol
InChI Key: IPCSVZSSVZVIGE-FNHLFAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanoic-3,3-D2 acid, also known as hexadecanoic acid, is a saturated fatty acid composed of a 16-carbon chain with a double bond at the third carbon atom. It is an important component of many biological systems and is found in a variety of foods, including butter, cheese, and beef. Hexadecanoic-3,3-D2 acid is a key intermediate in the synthesis of several important compounds, such as prostaglandins and platelet-activating factor. In addition, it is a major component of the phospholipids that form the cell membranes of all living organisms.

Scientific Research Applications

Bioactivity and Antioxidant Test

Research by Panggua et al. (2016) explored the bioactivity of hexadecanoic acid. Their study conducted toxicity tests using Artemia salina Leach and found that hexadecanoic acid exhibited high toxicity. However, it did not demonstrate antioxidant activity (Panggua et al., 2016).

Antimicrobial Applications

Govindarajan et al. (2022) reported on the synthesis of metal complexes of hexadecanoic acid and their antimicrobial activities. They found that copper palmitate complex, in particular, showed excellent antibacterial activity, suggesting potential biomedical applications for these fatty acid metal complexes (Govindarajan et al., 2022).

Polymorphism and Solid-State Miscibility

Gbabode et al. (2009) investigated the polymorphism and solid-state miscibility of a binary system involving hexadecanoic acid. Their study provides insights into the stability and phase changes of this compound, which is critical for understanding its applications in various fields (Gbabode et al., 2009).

Role in Bacterial Chemotaxis and Metabolism

Meng et al. (2017) explored the chemotaxis and metabolism of bacteria towards hexadecanoic acid. Their findings offer valuable insights into the bacterial utilization of this compound, potentially guiding its applications in bioremediation and other environmental sciences (Meng et al., 2017).

Insecticidal Activity

Amala et al. (2021) studied the insecticidal activity of hexadecanoic acid derivatives against agricultural pests and dengue mosquitoes. Their research indicates the potential use of hexadecanoic acid in pest control and public health applications (Amala et al., 2021).

Antidiabetic Activities

Nasution et al. (2018) researched the antidiabetic activities of hexadecanoic acid derivatives. Their findings suggest potential therapeutic applications of hexadecanoic acid in the treatment of diabetes (Nasution et al., 2018).

Catalytic Hydrogenation

Ain et al. (2019) investigated the hydrogenation of hexadecanoic acid to 1-hexadecanol using a bimetallic catalyst. This research has implications for the chemical industry, particularly in the production of alcohols from fatty acids (Ain et al., 2019).

properties

IUPAC Name

3,3-dideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-FNHLFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanoic-3,3-D2 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Gorrissen, AP Tulloch, RJ Cushley - Biochemistry, 1980 - ACS Publications
Heiner Gorrissen, Alexander P. Tulloch, and Robert J. Cushley* abstract: Deuterium nuclear magnetic resonance(2H NMR) experiments have been performed on selectively deuterated …
Number of citations: 37 pubs.acs.org
MA Sabin, M De Hora, JMP Holly, LP Hunt… - …, 2007 - publications.aap.org
OBJECTIVE. The objective of this study was to examine the major constituent of nonesterified fatty acids in children with respect to auxologic parameters, insulin sensitivity, and lipid …
Number of citations: 69 publications.aap.org

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